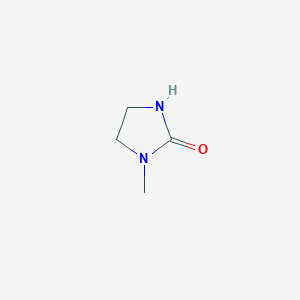

1-Methylimidazolidin-2-one

Overview

Description

1-Methylimidazolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2O and its molecular weight is 100.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition in Carbon Steel

1-Methylimidazolidin-2-one and its derivatives have been studied for their effectiveness as corrosion inhibitors. An experimental and theoretical study by Cruz et al. (2004) investigated imidazoline derivatives and found that certain compounds exhibit good corrosion inhibition efficiency in acid media.

Catalytic Use in Transfer Hydrogenation

Research by Aydemir et al. (2014) explored the catalytic applications of this compound derivatives. They found these compounds to be efficient catalysts in the transfer hydrogenation of various ketones, with excellent conversions.

Synthesis of Peptidomimetics

Dai et al. (2020) demonstrated the use of N-Aminoimidazolidin-2-one in the synthesis of peptidomimetics. They introduced it into peptide sequences, resulting in increased peptidase stability and improved anti-inflammation and antiproliferation activity.

Molecular Docking and Biological Evaluation

A study by Jangam & Wankhede (2019) involved the synthesis of compounds using this compound derivatives for antidiabetic activity. They found significant antidiabetic activity in their synthesized compounds, as evidenced by molecular docking and biological evaluation.

Palladium-Catalyzed Cyclization

Zaman et al. (2005) and Zaman et al. (2005) explored the synthesis of trisubstituted imidazoles via palladium-catalyzed cyclization of certain precursors, providing access to optically active amino acid mimetics with a C-terminal imidazole.

Theoretical Studies on Tautomers and Complexes

Tavakol et al. (2012) conducted a theoretical study on 1-Methyl-2-thioxoimidazolidin-4-one tautomers and their complexes with iodine. They optimized structures using the B3LYP method and analyzed their potential as hyperthyroidism treatment due to their ability to form complexes with iodine.

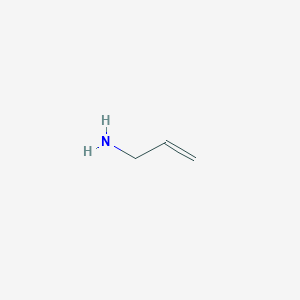

Gold(I)-Catalyzed Amination

Mukherjee and Widenhoefer (2010) investigated the gold(I)-catalyzed amination of allylic alcohols with this compound, achieving high regioselectivity and stereoselectivity in the process (Mukherjee & Widenhoefer, 2010).

Safety and Hazards

1-Methylimidazolidin-2-one should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

1-Methylimidazolidin-2-one is an organic compound that is commonly used as a solvent and intermediate . It plays a buffering and stabilizing role in some organic synthesis reactions .

Mode of Action

The compound interacts with its targets by acting as a solvent in some chemical reactions and industrial production processes . It can also play a buffering and stabilizing role in some organic synthesis reactions .

Biochemical Pathways

It is known to be involved in various organic synthesis reactions .

Pharmacokinetics

It is known that the compound has good toxicity and biocompatibility , which suggests that it may have favorable pharmacokinetic properties.

Result of Action

Its wide use in some medical fields suggests that it may have significant biological effects .

Properties

IUPAC Name |

1-methylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPZTKBRUCILQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219522 | |

| Record name | 2-Imidazolidinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-32-6 | |

| Record name | 1-Methyl-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazolidinone, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylimidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

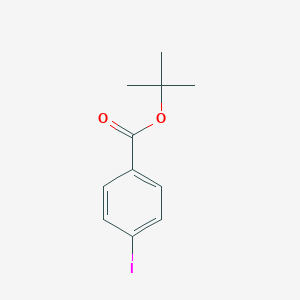

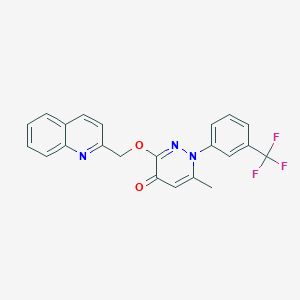

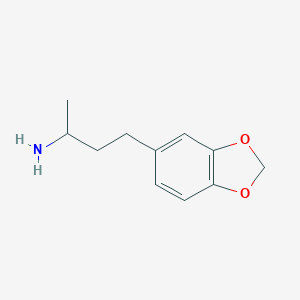

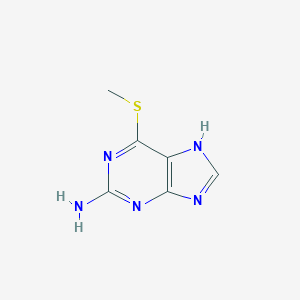

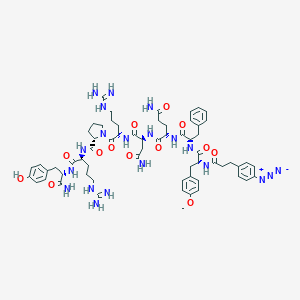

Feasible Synthetic Routes

Q1: What is the role of 1-methylimidazolidin-2-one in gold-catalyzed reactions?

A: this compound acts as a nucleophile in gold-catalyzed amination reactions of allylic alcohols. [] This means that it can attack electron-deficient carbon centers, leading to the formation of new carbon-nitrogen bonds. Specifically, the research highlights its use in reactions catalyzed by a 1:1 mixture of [P(t-Bu)(2)-o-biphenyl]AuCl and AgSbF(6), demonstrating its potential in organic synthesis. []

Q2: What is the regioselectivity observed when using this compound in these gold-catalyzed reactions?

A: When reacting with gamma-unsubstituted or gamma-methyl-substituted allylic alcohols, this compound exhibits high gamma-regioselectivity. [] This means that the nucleophilic attack predominantly occurs at the gamma-carbon of the allylic alcohol, leading to the formation of a specific product isomer.

Q3: Can this compound undergo alkylation reactions? If so, where does the alkylation occur?

A: Yes, this compound can undergo alkylation, and research suggests that this occurs exclusively at the 7-position. [] For instance, studies have shown that methylation of 3-phenyl-5,6-dihydroimidazolo[2,1-b]thiazole, a related compound, leads to the formation of the 7-methylated product. []

Q4: Are there any known degradation pathways for this compound?

A: Research indicates that the free base form of 3-phenyl-5,6-dihydroimidazolo[2,1-b]thiazole, a compound structurally similar to this compound, can undergo solvolysis. [] This degradation pathway leads to a mixture of this compound, 1-methylimidazolidine-2-thione, diphenacyl sulfide, and diphenacyl disulfide. [] This information suggests potential degradation pathways for this compound that warrant further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.